molecular formula C20H19N3O3 B2788169 4-(4-hydroxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 929979-83-9

4-(4-hydroxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2788169
CAS No.: 929979-83-9
M. Wt: 349.39
InChI Key: DKZKOGZVVXBMPR-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a bicyclic pyrrolo[3,4-d]pyrimidine-dione core. Its structure features a 4-hydroxyphenyl substituent at position 4 and a phenethyl group at position 4. This compound belongs to a class of molecules explored for diverse biological activities, including enzyme inhibition (e.g., neutrophil elastase, α-glucosidase) .

Properties

IUPAC Name

4-(4-hydroxyphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-15-8-6-14(7-9-15)18-17-16(21-20(26)22-18)12-23(19(17)25)11-10-13-4-2-1-3-5-13/h1-9,18,24H,10-12H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZKOGZVVXBMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound can be elucidated by comparing it with analogs bearing variations in substituents and core modifications. Below is a detailed analysis:

Substituent Effects on the Aromatic Ring

  • 4-(4-Cyanophenyl)-1-(3-Trifluoromethylphenyl) Analog (WO060158 A1, 2009): This analog replaces the hydroxyl group with a cyano (CN) group and introduces a trifluoromethylphenyl substituent. The electron-withdrawing cyano and trifluoromethyl groups enhance metabolic stability and binding affinity to neutrophil elastase, as demonstrated in patent WO060158 A1 .
  • 4-(2-Hydroxyphenyl)-6-(4-Methoxyphenyl) Analog (): Substituting the 4-hydroxyphenyl group with a 2-hydroxyphenyl isomer and adding a 4-methoxyphenyl group at position 6 reduces steric hindrance but alters electronic properties.
  • 4-(4-Chlorophenyl)-6-(4-Methoxybenzyl) Analog () :
    The chloro substituent (electron-withdrawing) and methoxybenzyl group (electron-donating) create a polarized electronic profile. This analog likely exhibits stronger hydrophobic interactions with enzymes like elastase but lacks the hydrogen-bonding capacity of the hydroxyl group in the target compound .

Alkyl/Aryl Modifications at Position 6

  • 6-Benzyl vs. 6-Phenethyl (Compound A, ) :
    The 6-benzyl analog (compound A) demonstrates 81.99% inhibition of α-glucosidase (IC50 = 1.02 µg/ml) with a binding energy of -7.9 kcal/mol . Replacing benzyl with phenethyl introduces a longer alkyl chain, which may improve hydrophobic interactions in enzyme pockets or alter pharmacokinetic properties (e.g., half-life, volume of distribution).

  • 6-(4-Methoxybenzyl) vs. 6-Phenethyl ( vs. However, the phenethyl group’s flexibility could allow better adaptation to conformational changes in target proteins .

Structural-Activity Relationships (SAR)

  • Hydroxyl Group Position : Para-hydroxyl (target compound) vs. ortho-hydroxyl () significantly impacts binding. The para configuration optimizes hydrogen-bonding with residues in α-glucosidase or elastase active sites .
  • Phenethyl vs. Benzyl : Phenethyl’s extended chain may improve binding in deeper hydrophobic pockets, whereas benzyl’s rigidity favors interactions with shallow aromatic regions .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and chloro (electron-withdrawing) substituents modulate electronic density, influencing enzyme affinity and selectivity .

Q & A

Q. How can researchers optimize the synthesis of 4-(4-hydroxyphenyl)-6-phenethyl-pyrrolo[3,4-d]pyrimidine-dione to improve yield and purity?

Methodological Answer:

  • Multi-Step Synthesis : Begin with barbituric acid derivatives and substituted phenols as precursors. Use a cyclocondensation reaction under reflux conditions (e.g., 80–100°C in ethanol or DMF) .
  • Catalyst Optimization : Test Lewis acids like ZnCl₂ or BF₃·Et₂O to accelerate ring closure. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate high-purity crystals (>95%) .
  • Yield Enhancement : Optimize stoichiometry (1:1.2 molar ratio of phenol to pyrimidine precursor) and reaction time (12–24 hours) .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the fused pyrrolo-pyrimidine core and substituent positions (e.g., hydroxyphenyl at C4, phenethyl at C6) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~395.4 g/mol) and fragmentation patterns .
  • X-Ray Crystallography : Resolve stereochemistry of the bicyclic system and hydrogen-bonding interactions (e.g., hydroxyl group with carbonyl) .

Q. How can solubility limitations of this compound be addressed for in vitro assays?

Methodological Answer:

  • Solvent Screening : Test DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media with surfactants (e.g., 0.1% Tween-80) .
  • Salt Formation : Synthesize sodium or hydrochloride salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability .

Q. What preliminary assays are recommended to screen its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., CDK2) or PARP isoforms using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48–72 hours, 1–100 µM range) .
  • Receptor Binding : Use radioligand displacement assays for GPCRs (e.g., dopamine D2 receptor) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

  • Substituent Variation : Replace phenethyl with bulkier groups (e.g., benzyl, cyclohexyl) to assess steric effects on target binding .
  • Electron-Withdrawing Modifications : Introduce fluorine at the hydroxyphenyl ring to improve metabolic stability .
  • Bioisosteric Replacement : Substitute the pyrrolo-pyrimidine core with indole or quinazoline scaffolds to modulate selectivity .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PARP1 active site) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • ADMET Prediction : Apply SwissADME or pkCSM to estimate logP, CYP inhibition, and blood-brain barrier permeability .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., olaparib for PARP assays) and replicate across labs .
  • Purity Verification : Reanalyze compound batches via HPLC-MS to rule out impurities (>98% purity required) .
  • Orthogonal Assays : Confirm activity with complementary methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What experimental approaches elucidate the compound’s mechanism of action in neuroprotection?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated neuronal cells to identify pathways (e.g., Nrf2/ARE) .
  • Kinase Profiling : Use PamStation®12 to screen 140 kinases for phosphorylation changes .
  • In Vivo Models : Test in zebrafish or rodent models of oxidative stress (dose range: 10–50 mg/kg) .

Q. How can metabolic stability be assessed to prioritize lead candidates?

Methodological Answer:

  • Liver Microsomes : Incubate with human/rat microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
  • Metabolite ID : Use UPLC-QTOF to characterize phase I/II metabolites (e.g., glucuronidation of hydroxyphenyl) .

Q. What strategies mitigate toxicity risks during preclinical development?

Methodological Answer:

  • Genotoxicity Screening : Conduct Ames test (TA98/TA100 strains) and micronucleus assay .
  • Cardiotoxicity Assessment : Monitor hERG channel inhibition via patch-clamp (IC₅₀ < 10 µM acceptable) .
  • In Vivo Tolerability : Perform 14-day repeated-dose studies in rodents (histopathology of liver/kidney) .

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